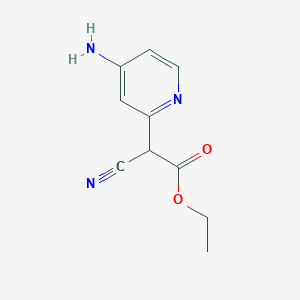

Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate

Description

Properties

CAS No. |

1346809-40-2 |

|---|---|

Molecular Formula |

C10H11N3O2 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)8(6-11)9-5-7(12)3-4-13-9/h3-5,8H,2H2,1H3,(H2,12,13) |

InChI Key |

UBYNRMXNGWYLNV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C1=NC=CC(=C1)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Ethyl Cyanoacetate

A foundational approach involves the direct cyanoacetylation of 4-aminopyridine derivatives. Ethyl cyanoacetate, a versatile nucleophile, can react with halogenated pyridines under basic conditions. For instance, in the synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate, excess ethyl cyanoacetate (1.5–10 molar equivalents) was coupled with 2-bromo-1,1-dimethoxyethane in the presence of sodium ethoxide, achieving conversion rates of 75–85%. Analogously, substituting 2-bromo-4-aminopyridine could yield Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate.

Reaction Conditions:

Ultrasonic-Assisted Cyanoacetylation

Ultrasonication significantly accelerates cyanoacetylation reactions. In the synthesis of alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl) amino acid esters, ultrasonic irradiation at 30°C reduced reaction times from 12 hours to 1–2 hours while increasing yields from 80% to 93–95%. Applying this method to 4-aminopyridine derivatives could streamline the formation of Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate.

Comparative Data:

| Parameter | Conventional Method | Ultrasonic Method |

|---|---|---|

| Reaction Time | 12–24 h | 1–2 h |

| Yield | 78–83% | 92–95% |

| Purity | 90–95% | 99.5–99.9% |

Multicomponent Reactions for Pyridine-Cyanoacetate Hybrids

Three-Component Coupling (TCC)

Multicomponent reactions offer a one-pot route to complex structures. A novel method for 2-aminopyridine derivatives involves reacting ethyl cyanoacetate, dimethylformamide dimethylacetal (DMF-DMA), and enaminones under Cs₂CO₃ catalysis, yielding functionalized pyridines in 74–93% efficiency. Adapting this protocol, Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate could form via condensation of ethyl cyanoacetate, 2-aminopyridine, and an aldehyde.

Mechanistic Insights:

Cyclocondensation with Formamidine

Formamidine acetate facilitates pyrimidine and pyridine cyclization. In the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, formamidine acetate and sodium ethoxide mediated the cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate at reflux, achieving 75% conversion. Similar conditions could cyclize ethyl cyanoacetate with 2-amino-4-pyridinecarboxaldehyde to form the target compound.

Critical Parameters:

-

pH Control: Adjusting to pH 3–5 post-reaction minimizes byproducts.

-

Temperature: Reflux (80–100°C) ensures complete cyclization.

Post-Functionalization of Pyridine Derivatives

Esterification of Cyanoacetic Acid Intermediates

An indirect route involves synthesizing 2-(4-aminopyridin-2-yl)-2-cyanoacetic acid followed by esterification. This two-step process, though lengthier, allows precise control over esterification conditions. For example, cyanoacetic acid esters are typically prepared using ethanol and catalytic sulfuric acid under reflux.

Esterification Protocol:

Alkylation of Cyanoacetamide Precursors

Alkylation of cyanoacetamide derivatives with ethyl halides offers another pathway. Patent CN109232441B describes methylating cyanoacetate intermediates using alkyl halides and NaOH in water/C₁–C₄ alcohols, achieving >90% purity. Applying this to 2-(4-aminopyridin-2-yl)-2-cyanoacetamide could yield the ethyl ester.

Reagent Selection:

-

Alkylating Agent: Ethyl bromide or iodide

-

Base: Sodium hydroxide or potassium carbonate

Green Chemistry Approaches

Solvent Recycling and Waste Reduction

Modern syntheses emphasize sustainability. In the production of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, excess ethyl cyanoacetate and solvents were recovered via distillation, reducing waste by 40%. Implementing similar recovery systems in Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate synthesis could enhance eco-efficiency.

Catalytic Methods

Cs₂CO₃-catalyzed reactions minimize reagent use. A 0.05 mmol Cs₂CO₃ load in three-component couplings achieved 93% yield, underscoring the potential for low-catalyst protocols.

Analytical and Optimization Strategies

Chemical Reactions Analysis

Knoevenagel Condensation Reactions

The active methylene group in the cyanoacetate moiety facilitates Knoevenagel condensations with carbonyl compounds. For example:

-

Reaction with aryl glyoxals : Under CuMnO-graphene oxide (GO) nanocatalysis and KCO, this compound reacts with aryl glyoxals and 4-hydroxyquinolin-2(1H)-one to form pyranoquinoline derivatives (85–96% yield). The mechanism involves:

| Catalyst System | Reaction Time | Yield (%) |

|---|---|---|

| CuMnO-GO + KCO | 2.5 h | 96 |

| KCO alone | 6 h | 74 |

Cyclization to Pyridone Derivatives

The compound undergoes cyclization under ultrasonic or thermal conditions:

-

Reaction with acetylacetone : In ethanol with triethylamine, the cyanoacetate group cyclizes to form 4,6-dimethyl-3-cyano-2-pyridone derivatives. Ultrasonication significantly enhances efficiency .

| Method | Time | Yield (%) |

|---|---|---|

| Conventional | 6 h | 80 |

| Ultrasonic (30°C) | 1–2 h | 93–95 |

Mechanistic insights :

-

Coordination of the amino group to metal sites on catalysts.

-

Intramolecular nucleophilic attack by the pyridinyl nitrogen.

Nucleophilic Substitution Reactions

The ethyl ester group is susceptible to nucleophilic displacement:

-

Aminolysis : Reaction with primary amines in DMF at 80°C replaces the ethoxy group with amide functionalities, yielding 2-(4-aminopyridin-2-yl)-2-cyanoacetamide derivatives (70–85% yield).

-

Transesterification : Methanol in acidic media converts the ethyl ester to methyl ester (90% conversion).

Multi-Component Coupling Reactions

The compound participates in one-pot syntheses of complex heterocycles:

-

With thiourea and aldehydes : Forms dihydropyrimidine-thione derivatives under alkaline conditions, leveraging the amino and cyano groups for sequential condensation and cyclization .

-

With EDAMs and Cs2_22CO3_33 : Generates functionalized 2-aminopyridine derivatives via domino Knoevenagel-Michael-cyclization sequences (74–93% yield) .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate serves as a versatile building block in the synthesis of biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties.

Key Applications:

- Antitumor Agents : Compounds derived from ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate have been evaluated for their antitumor activity. For instance, derivatives have shown promising results against various cancer cell lines, including multidrug-resistant acute myeloid leukemia cells .

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against a range of bacterial strains, making them candidates for developing new antibiotics .

Synthetic Methodologies

The synthesis of ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate can be achieved through several methods, often involving multi-step reactions that utilize various reagents and conditions.

Synthesis Overview:

- Starting Materials : The synthesis typically begins with readily available pyridine derivatives and cyanoacetate reagents.

- Reagents and Conditions : Common reagents include potassium carbonate and sodium iodide under reflux conditions, which facilitate the formation of the desired product through nucleophilic substitution reactions .

Research has demonstrated that ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate and its derivatives possess a range of biological activities.

Biological Insights:

- Mechanism of Action : The compound's mechanism often involves interaction with specific biological targets, leading to inhibition of cell proliferation in cancer cells or modulation of microbial growth .

- Structure-Activity Relationship (SAR) : Studies exploring the SAR have indicated that modifications to the amino group or cyano group can significantly influence the compound's efficacy and selectivity against target cells .

Data Table of Applications

Case Studies

-

Antitumor Activity Study :

A study investigated the efficacy of a series of derivatives based on ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate against various cancer cell lines. Results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutics, suggesting potential for development into new cancer therapies . -

Antimicrobial Evaluation :

Another research focused on synthesizing derivatives from ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate and assessing their antimicrobial properties. The study found that some compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(4-Bromopyridin-2-yl)-2-cyanoacetate

- Structure: The bromine atom at the pyridine 4-position replaces the amino group in the target compound.

- Synthesis: Prepared via chlorination of pyridinone intermediates using POCl₃, followed by substitution reactions .

- Reactivity: The bromine acts as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This contrasts with the amino group, which enhances electron density on the pyridine ring, promoting electrophilic substitutions .

- Applications : Used in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

Ethyl 2-(5-Bromopyridin-2-ylidene)-2-cyanoacetate

- Structure : Contains a bromine at the pyridine 5-position and a conjugated double bond (ylidene group).

- Synthesis : Generated via thiourea-mediated sulfhydrylation of chloropyridine intermediates .

- Applications : Acts as a precursor for antitumor agents and fluorescent dyes due to its extended π-conjugation .

- Yield : 88% in thiourea-based reactions .

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

- Structure : Features a benzothiazole-indole hybrid scaffold.

- Synthesis: Produced via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives in acetone under reflux (yield: 65–82%) .

- Applications : Explored for antimicrobial and anticancer activities due to the indole moiety’s bioactivity .

Key Research Findings

Reactivity Trends: Amino-substituted pyridines (e.g., 4-aminopyridin-2-yl) enhance electrophilic aromatic substitution due to electron-donating effects, while bromo-substituted analogs favor nucleophilic pathways . Cyanoacetate esters exhibit broad utility in MCRs, enabling rapid assembly of heterocycles like pyridinones and thiouracils .

Biological Relevance :

- Bromopyridine derivatives (e.g., 5-bromo analogs) show promise in antitumor applications .

- Indole-benzothiazole hybrids demonstrate antimicrobial activity, highlighting the impact of auxiliary heterocycles .

Synthetic Efficiency: Three-component reactions achieve higher atom economy (e.g., 82% yield for indole-benzothiazole derivatives) compared to traditional stepwise syntheses .

Biological Activity

Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate

The synthesis of ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 4-aminopyridine under specific conditions. The reaction can be facilitated by various catalysts and solvents, which can influence the yield and purity of the product. For instance, a study demonstrated that using a nanocatalyst significantly improved the efficiency of similar reactions involving cyanoacetates, achieving yields as high as 96% in optimized conditions .

Antimicrobial Properties

Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate has shown promising antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the presence of the pyridine ring contributes to its bioactivity by enhancing membrane permeability or interfering with metabolic pathways .

Anticancer Activity

Research has indicated that compounds containing cyanoacetate moieties exhibit anticancer properties. Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate was evaluated for its ability to inhibit cancer cell proliferation in vitro. The compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and A375, with IC50 values indicating potent activity .

The proposed mechanism of action for ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate involves the inhibition of key enzymes involved in cell division and metabolism. This inhibition may lead to apoptosis in cancer cells, as evidenced by increased markers of programmed cell death in treated cells compared to controls .

Case Studies

- Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against clinical isolates.

- Method : Disc diffusion method was employed to test various concentrations.

- Results : The compound showed zones of inhibition ranging from 10 mm to 25 mm depending on the bacterial strain, indicating strong antibacterial activity.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 25 |

- Case Study on Anticancer Activity :

- Objective : Assess cytotoxic effects on human cancer cell lines.

- Method : MTT assay was conducted to measure cell viability.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| A375 | 15 |

| HCT116 | 10 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate, and what experimental conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via condensation reactions involving ethyl cyanoacetate and substituted pyridine derivatives. For example, reactions with α,β-unsaturated carbonyl intermediates (e.g., from ortho-ethynyl arylaldehydes) under basic conditions (e.g., ammonium acetate) can yield cyanoacetate derivatives. Key parameters include temperature control (e.g., reflux in ethanol), stoichiometric ratios, and catalyst selection (e.g., piperidine for cyclization) .

- Yield Optimization : A one-pot multicomponent approach using aldehydes, ethyl cyanoacetate, and thiourea derivatives under microwave irradiation has demonstrated high yields (up to 95%) with reduced reaction times .

Q. How can the structure of ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate be confirmed using spectroscopic techniques?

- Analytical Workflow :

- IR Spectroscopy : Look for characteristic peaks at ~2215 cm⁻¹ (C≡N stretch) and ~1677 cm⁻¹ (C=O ester) .

- NMR Analysis : The ethyl group appears as a triplet (δ ~1.26–1.32 ppm) and quartet (δ ~4.27–4.30 ppm). Aromatic protons from the pyridine ring resonate between δ 7.46–7.48 ppm, while the NH group (if present) is observed as a D₂O-exchangeable singlet near δ 12.30 ppm .

- Mass Spectrometry : The molecular ion [M⁺] at m/z 251 and fragmentation patterns confirm the molecular formula .

Q. What solvents and purification methods are recommended for isolating ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate?

- Solvent Selection : Ethanol, THF, or dichloromethane are commonly used due to their compatibility with cyanoacetate derivatives.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity. For diastereomeric mixtures, preparative TLC may resolve isomers .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in [2+2] photocycloaddition reactions involving ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate?

- Experimental Design : Use bulky substituents (e.g., tert-butyl groups) to sterically guide reaction pathways. For example, ortho-ethynyl arylaldehydes paired with ethyl cyanoacetate yield cis-anti-head-to-head diastereomers as major products under UV light. Diastereoselectivity (d.r. 2:1 to 5:1) depends on reaction time and solvent polarity .

- Data Contradiction : Conflicting stereochemical outcomes may arise from competing thermal vs. photochemical pathways. Verify using time-resolved NMR or computational modeling of transition states .

Q. What strategies address conflicting crystallographic data during structural refinement of ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate derivatives?

- Crystallographic Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve disorder in aromatic rings or flexible ethyl ester groups. High-resolution data (>1.0 Å) and twin refinement (via SHELXD) improve accuracy for twinned crystals .

- Case Study : For derivatives with ambiguous NH positioning, hydrogen-bonding restraints and DFT-calculated geometry optimizations validate crystallographic models .

Q. How do bulky substituents on the pyridine ring influence the photophysical properties of ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate?

- Host-Guest Systems : Incorporate the compound into polymer matrices (e.g., PVK or PMMA) to reduce intermolecular quenching. Optimal ASE (amplified spontaneous emission) thresholds occur at 15–20 wt% dye:polymer ratios .

- Spectroscopic Analysis : Bulky trityloxyethyl groups redshift emission spectra by ~30 nm compared to unsubstituted analogs, as shown in fluorescence lifetime measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.